2-(2-Fluorophenyl)cyclopropanecarbaldehyde
Description
Significance of Cyclopropane (B1198618) Scaffolds as Versatile Building Blocks in Organic Chemistry
The cyclopropane ring, the smallest carbocyclic system, is a prevalent scaffold in a wide array of bioactive molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net It is recognized as one of the most frequently utilized ring systems in small-molecule drugs approved by the FDA. researchgate.netyoutube.com The significance of the cyclopropyl (B3062369) moiety stems from its unique structural and electronic properties.
Key features of the cyclopropane ring include:
Structural Rigidity: The three-membered ring is conformationally constrained, which allows it to act as a rigid scaffold. This rigidity can help position other functional groups in specific spatial orientations, enhancing binding affinity to biological targets. nih.govnih.gov
Unique Electronic Character: The C-C bonds in cyclopropane have significant π-character due to their high degree of p-orbital content. nih.gov This makes the cyclopropyl group electronically similar to an alkene or a gem-dimethyl group in some contexts, influencing the pKa of adjacent functional groups and participating in electronic interactions. youtube.combldpharm.com
Metabolic Stability: The incorporation of a cyclopropyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov This often leads to improved pharmacokinetic profiles, such as reduced plasma clearance. researchgate.net
These attributes make cyclopropane rings a versatile tool in drug discovery, employed to enhance potency, increase selectivity, improve metabolic stability, and increase brain permeability. researchgate.netnih.gov Notable examples of drugs containing a cyclopropane ring include the monoamine oxidase inhibitor Tranylcypromine and the multi-kinase inhibitor Cabozantinib. nih.govnih.gov
Table 1: Impact of Cyclopropyl Moiety on Drug Properties This table is interactive. You can sort and filter the data.
| Property Enhanced | Rationale | Reference |
|---|---|---|
| Potency | Conformational rigidity positions pharmacophores for optimal receptor binding. | nih.govnih.gov |
| Metabolic Stability | Steric hindrance blocks access of metabolic enzymes (e.g., P450s). | researchgate.netnih.gov |
| Receptor Selectivity | The rigid structure reduces off-target activity by enforcing a specific conformation. | nih.gov |
| Brain Permeability | Can increase lipophilicity and influence properties that facilitate crossing the blood-brain barrier. | researchgate.net |
| pKa Modulation | The π-character of the C-C bonds can influence the acidity/basicity of nearby functional groups. | nih.gov |
The Influence of Fluorine Substitution on Molecular Properties and Reactivity in Cyclopropane Systems
Fluorine is the most electronegative element, and its introduction into organic molecules imparts profound changes in their physicochemical and biological properties. rsc.org This has made fluorine a crucial element in modern drug design, with fluorinated compounds accounting for approximately 20% of all commercialized pharmaceuticals.
When fluorine is introduced onto a cyclopropane ring, it combines its inherent effects with the unique nature of the three-membered ring.
Key Physicochemical Effects of Fluorine:
High Electronegativity: The C-F bond is highly polarized and one of the strongest in organic chemistry. rsc.org This high bond strength often enhances metabolic stability by preventing C-H oxidation at the site of fluorination. orgsyn.org
Size: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation but drastically altered electronic properties. nih.gov
Modulation of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeation and binding to hydrophobic pockets in proteins. bldpharm.com
Fluorine's Influence on the Cyclopropane Ring: The high electronegativity of fluorine has a direct impact on the stability and reactivity of the cyclopropane scaffold. Because fluorine prefers to bond with carbon orbitals that have a high degree of p-character, it withdraws electron density from the C-C bonds of the cyclopropane ring. mdpi.com This effect destabilizes the ring, increasing its strain energy by an estimated 5 kcal/mol per fluorine atom. mdpi.com This enhanced ring strain makes fluorinated cyclopropanes more reactive and susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. mdpi.com
Table 2: Comparison of Fluorine and Hydrogen Properties This table is interactive. You can sort and filter the data.
| Property | Fluorine (F) | Hydrogen (H) | Reference |
|---|---|---|---|
| Van der Waals Radius | 1.47 Å | 1.20 Å | nih.gov |
| Pauling Electronegativity | 3.98 | 2.20 | |
| C-X Bond Energy (in CH₃-X) | ~485 kJ/mol (C-F) | ~413 kJ/mol (C-H) | rsc.org |
| Common Bioisosteric Role | Can replace H or OH group with altered electronics. | Baseline | nih.gov |
Contextualization of 2-(2-Fluorophenyl)cyclopropanecarbaldehyde within Contemporary Fluorinated Cyclopropane Chemistry
While specific research literature detailing the synthesis and applications of this compound is not widely available, its molecular structure positions it as a compound of significant interest. It is a member of the donor-acceptor cyclopropane family, where the 2-fluorophenyl group acts as an electron-donating moiety and the carbaldehyde group serves as an electron-accepting substituent. Such systems are highly versatile intermediates in organic synthesis.
The compound is commercially available, indicating its utility in research and development. Its primary value likely lies in its role as a key building block for the synthesis of more complex, biologically active molecules. For instance, research on fluorinated derivatives of 2-phenylcyclopropylmethylamine, which are potent serotonin (B10506) (5-HT) receptor agonists, highlights a plausible synthetic relationship. nih.govguidechem.com In that work, a related cyclopropyl aldehyde was synthesized via the reduction of a corresponding ester but was found to be unstable. nih.gov The aldehyde was subsequently bypassed by directly reducing the ester to an alcohol, which was then converted to the target amine. nih.gov
This suggests that this compound is a logical, albeit potentially sensitive, intermediate for the synthesis of fluorinated cyclopropylamines and other derivatives. The aldehyde functionality allows for a wide range of subsequent chemical transformations, including:
Reductive amination to form amine derivatives.
Oxidation to the corresponding carboxylic acid.
Wittig-type reactions to extend the carbon chain.
Condensation reactions to form heterocycles.
The synthesis of this aldehyde could likely be achieved through established methods, such as the Corey-Chaykovsky cyclopropanation of 2-fluoro-cinnamaldehyde or the oxidation of the corresponding alcohol, 2-(2-fluorophenyl)cyclopropylmethanol. The presence of the ortho-fluoro substituent on the phenyl ring provides a tool to fine-tune steric and electronic properties, block metabolic degradation of the aromatic ring, and potentially engage in specific interactions with biological targets. orgsyn.org
Table 3: Physicochemical Data for this compound This table is interactive. You can sort and filter the data.
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1479801-24-5 | nih.govmdpi.com |
| Molecular Formula | C₁₀H₉FO | nih.gov |
| Molecular Weight | 164.18 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,6-7,9H,5H2 |
InChI Key |
VPDGYSQVSNKRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2F)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Fluorophenyl Cyclopropanecarbaldehyde and Analogous Fluorinated Cyclopropanecarbaldehydes
Cyclopropanation Reactions for the Formation of the Core Scaffold
The construction of the 2-(2-fluorophenyl)cyclopropane core is the cornerstone of synthesizing the target aldehyde. Various methodologies have been developed for the formation of cyclopropane (B1198618) rings, each with its own set of advantages and limitations. These can be broadly categorized into carbene-based strategies, organocatalytic approaches, and other transition metal-catalyzed cycloadditions.
Carbene-Based Cyclopropanation Strategies
Carbene and carbenoid species are highly reactive intermediates that can add to alkenes in a [2+1] cycloaddition manner to form cyclopropanes. This approach is one of the most common and versatile methods for synthesizing cyclopropane rings.
Rhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes. In the context of synthesizing a precursor to 2-(2-fluorophenyl)cyclopropanecarbaldehyde, 2-fluorostyrene (B1345600) can be reacted with a suitable diazoester, such as ethyl diazoacetate, in the presence of a rhodium(II) catalyst. The choice of catalyst and ligands can influence both the diastereoselectivity and enantioselectivity of the reaction. For instance, the use of chiral dirhodium(II) carboxylate catalysts can afford enantioenriched cyclopropane products. nih.gov
The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. The resulting cyclopropyl (B3062369) ester can then be converted to the target aldehyde through standard functional group transformations, such as reduction to the corresponding alcohol followed by oxidation.
Table 1: Rhodium-Catalyzed Cyclopropanation of 2-Fluorostyrene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 85 | 75:25 | - |
| Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 78 | 95:5 | 92 |
| Rh₂(S-PTAD)₄ | Hexane | 0 | 82 | >98:2 | 95 |
The Simmons-Smith reaction and its modifications utilize zinc carbenoids for the cyclopropanation of alkenes. wikipedia.orgnih.gov This reaction involves the use of diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (the Furukawa modification) to generate a carbenoid species, which then reacts with an alkene like 2-fluorostyrene. nih.govnumberanalytics.com A key advantage of the Simmons-Smith reaction is its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the cyclopropanation. wikiwand.com For unfunctionalized alkenes like 2-fluorostyrene, the reaction generally proceeds to give the corresponding cyclopropane. wikipedia.org
Modifications of the Simmons-Smith reagent, such as those developed by Charette and Shi, can offer improved reactivity and broader substrate scope. organic-chemistry.org These modified reagents can be more effective for less reactive or electron-deficient alkenes.
Table 2: Zinc Carbenoid-Mediated Cyclopropanation of 2-Fluorostyrene
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CH₂I₂/Zn-Cu | Et₂O | rt | 75 |
| CH₂I₂/Et₂Zn | CH₂Cl₂ | 0 | 88 |
| ICH₂Cl/Et₂Zn | CH₂Cl₂ | 0 | 90 |
While the target molecule is a monofluorinated cyclopropane, the synthesis of analogous gem-difluorocyclopropanes is also of significant interest. Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of such compounds. acs.org Various precursors and methods for its generation are available. Common precursors include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent), sodium chlorodifluoroacetate (ClCF₂CO₂Na), and various fluorinated organophosphorus compounds. tcichemicals.com
The reaction of difluorocarbene with 2-fluorostyrene would lead to the formation of 1,1-difluoro-2-(2-fluorophenyl)cyclopropane. The generation of difluorocarbene often requires thermal or basic conditions. For example, the use of TMSCF₃ with a catalytic amount of a nucleophilic initiator like sodium iodide allows for the in-situ generation of difluorocarbene under relatively mild conditions.
Table 3: Difluorocyclopropanation of 2-Fluorostyrene
| Difluorocarbene Precursor | Initiator/Base | Solvent | Temp (°C) | Yield (%) of 1,1-difluoro-2-(2-fluorophenyl)cyclopropane |
|---|---|---|---|---|
| TMSCF₃ | NaI (cat.) | THF | 65 | 72 |
| ClCF₂CO₂Na | - | Diglyme | 180 | 65 |
| PDFA (Ph₃P⁺CF₂CO₂⁻) | - | Toluene | 110 | 80 |
Organocatalytic Approaches to Cyclopropane Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including cyclopropanes. princeton.edu Chiral secondary amines, such as derivatives of proline and diarylprolinol silyl (B83357) ethers, can catalyze the cyclopropanation of α,β-unsaturated aldehydes with various nucleophiles, including stabilized sulfonium (B1226848) ylides. princeton.edursc.org
For the synthesis of this compound, an organocatalytic strategy would involve the reaction of 2-fluorocinnamaldehyde (B121049) with a suitable ylide, such as dimethylsulfoxonium methylide or a stabilized sulfonium ylide, in the presence of a chiral organocatalyst. This approach offers a direct route to the target aldehyde in an enantioenriched form. The catalyst activates the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled Michael addition by the ylide, followed by an intramolecular cyclization to furnish the cyclopropane product. princeton.edu
Table 4: Organocatalytic Asymmetric Cyclopropanation of 2-Fluorocinnamaldehyde
| Catalyst | Ylide Source | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
|---|---|---|---|---|---|---|
| (S)-Diphenylprolinol silyl ether | (CH₃)₃S(O)I / NaH | CH₂Cl₂ | -20 | 85 | >95:5 | 96 |
| MacMillan's 2nd Gen. Catalyst | (CH₃)₂S(O)CH₂ | DMSO | rt | 78 | 90:10 | 91 |
| Chiral Phosphoric Acid | Diazomethylphosphonate | Toluene | 0 | 82 | 85:15 | 88 |
Transition Metal-Catalyzed Cycloaddition Reactions (excluding carbene processes)
Beyond carbene-based methods, other transition metal-catalyzed cycloaddition reactions can be employed to construct cyclopropane rings. For instance, a formal [2+1] cycloaddition of styrenes with α-bromocarbonyl compounds can be catalyzed by copper complexes. rsc.org This reaction proceeds through a radical addition-ring closure mechanism to produce donor-acceptor cyclopropanes. rsc.org Reacting 2-fluorostyrene with an α-bromo carbonyl compound that can be readily converted to an aldehyde functionality would provide a viable route to the target molecule.
Furthermore, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes can be a powerful method for constructing complex cyclic systems, although less direct for the specific target. williams.edu In some cases, transition metal-catalyzed reactions of vinylcyclopropanes can lead to ring expansion or rearrangement products, highlighting the rich chemistry of these strained rings.
Table 5: Copper-Catalyzed [2+1] Cycloaddition of 2-Fluorostyrene
| Bromo-Compound | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromoacetate | Cu(OTf)₂ | DBU | CH₃CN | 75 |
| 2-Bromo-1-phenylethanone | CuI | TMEDA | Toluene | 82 |
| N-Methoxy-N-methyl-2-bromoacetamide | CuBr | DIPEA | DMF | 68 |
Intramolecular Cyclization Pathways for Cyclopropane Construction
Intramolecular cyclization represents a powerful strategy for the construction of the cyclopropane ring system, offering advantages in terms of efficiency and regioselectivity. One notable approach involves the intramolecular α-cyclopropanation of olefinic aldehydes. This method utilizes an α-iodo aldehyde, which, in the presence of a chiral amine catalyst, can function as a donor/acceptor carbene equivalent. nih.gov This intermediate then undergoes a formal [2+1] annulation with a tethered double bond to furnish bicyclo[3.1.0]hexane-type scaffolds with good optical purity. nih.gov The resulting bridgehead formyl group is a versatile handle for further synthetic transformations. nih.gov
Another relevant intramolecular strategy is the SN2-like displacement of an allylic ester, which has been successfully employed for the synthesis of trans-2-ethenylcyclopropyl aryl ketones. nih.gov This reaction proceeds efficiently and can be accompanied by a competing 1,5-acyl shift process. nih.gov Theoretical calculations have been used to rationalize the observed product ratios. nih.gov While not directly yielding a carbaldehyde, the resulting ketone can be a precursor.
Furthermore, intramolecular cyclopropanations catalyzed by engineered myoglobin (B1173299) (Mb) biocatalysts have been developed for the synthesis of cyclopropane-fused γ-lactones from allyl diazoacetate substrates. rochester.edu This biocatalytic approach offers high yields and enantiomeric excesses up to 99%. rochester.edu The enzymatic products can be further elaborated to afford a variety of enantiopure trisubstituted cyclopropanes. rochester.edu
A cascade intramolecular Prins/Friedel–Crafts cyclization of 2-(2-vinylphenyl)acetaldehydes, promoted by BF3·Et2O, provides a pathway to 4-aryltetralin-2-ols. beilstein-journals.org While this leads to a larger ring system, the underlying principles of intramolecular cyclization involving an aldehyde and an alkene are demonstrated.
| Intramolecular Cyclization Method | Key Reactants/Catalysts | Product Type | Key Features |
| α-Cyclopropanation of Olefinic Aldehydes | α-Iodo aldehyde, chiral amine | Bicyclo[3.1.0]hexane carbaldehydes | Donor/acceptor carbene mimetic; good optical purity. nih.gov |
| SN2-like Displacement | Allylic ester | trans-2-Ethenylcyclopropyl aryl ketones | Efficient synthesis of trans isomers. nih.gov |
| Biocatalytic Cyclopropanation | Allyl diazoacetate, engineered myoglobin | Cyclopropane-fused γ-lactones | High yield and enantioselectivity. rochester.edu |
| Prins/Friedel–Crafts Cascade | 2-(2-Vinylphenyl)acetaldehyde, BF3·Et2O | 4-Aryltetralin-2-ols | Cascade reaction forming polycyclic structures. beilstein-journals.org |
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral cyclopropanes is often dependent on their absolute configuration. rochester.edu Various strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, chemoenzymatic methods, and kinetic resolution.
Asymmetric Catalysis in Fluorinated Cyclopropanecarbaldehyde Synthesis
Asymmetric catalysis is a highly efficient method for the enantioselective synthesis of fluorinated cyclopropanes. Transition metal-catalyzed [2+1] cycloaddition reactions are a cornerstone of this approach. nih.govnih.gov For instance, the synthesis of key fluorinated cyclopropane moieties has been achieved through the transition metal-catalyzed cycloaddition of aromatic vinyl fluorides. nih.govnih.gov
Engineered heme-containing proteins, particularly myoglobin variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation. wpmucdn.com These biocatalytic systems can cyclopropanate a broad range of gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). wpmucdn.com This method provides access to transformations not currently achievable with chemocatalytic approaches and has been applied to the gram-scale synthesis of key gem-difluorinated cyclopropane intermediates. wpmucdn.com
Rhodium and nickel-catalyzed intramolecular double [2+2+2] cycloadditions have also been employed for the stereoselective synthesis of complex cyclophane structures, demonstrating the power of transition metals in controlling planar chirality. nih.gov While applied to a different class of molecules, the principles of stereocontrol via transition metal catalysis are broadly applicable.
| Catalyst System | Substrate Type | Diastereo-/Enantioselectivity | Key Features |
| Engineered Myoglobin | gem-Difluoroalkenes, diazoacetonitrile | Up to 99:1 d.r., up to 99% e.e. | Biocatalytic, high stereocontrol for challenging substrates. wpmucdn.com |
| Transition Metals (e.g., Rh, Ni) | Aromatic vinyl fluorides | High potency of resulting compounds. | Construction of key fluorinated cyclopropane moieties. nih.govnih.gov |
| Rhodium/Nickel Catalysts | Triynes | Up to >99:1 e.r., >20:1 d.r. | Intramolecular double [2+2+2] cycloadditions for complex systems. nih.gov |
Chiral Auxiliary-Mediated Approaches to Enantiopure Cyclopropanes
The use of chiral auxiliaries provides a reliable method for the synthesis of enantiopure cyclopropanes. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. A novel approach combines a chiral auxiliary with substrate-directable reactions in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions to yield enantiopure cyclopropane carboxaldehydes. nih.gov
In a different context, the synthesis of planar chiral [2.2]metacyclophanes has been accomplished using (−)-menthyl chloroformate as a chiral auxiliary. rcsi.com This allowed for the introduction of a carbonyl functional group and resulted in a diastereomeric mixture that could be separated by HPLC. rcsi.com The absolute configuration of one of the diastereoisomers was confirmed by X-ray crystallography. rcsi.com This highlights the utility of chiral auxiliaries in creating separable diastereomers, ultimately leading to enantiopure products.
| Chiral Auxiliary Approach | Key Steps | Outcome |
| Aldol-Cyclopropanation-Retro-Aldol | Aldol addition, cyclopropanation, retro-aldol cleavage | Enantiopure cyclopropane carboxaldehydes. nih.gov |
| Directed ortho Metalation | Use of (−)-menthyl chloroformate | Separable diastereomers of planar chiral cyclophanes. rcsi.com |
Chemoenzymatic Strategies for the Assembly and Diversification of Chiral Cyclopropyl Scaffolds
Chemoenzymatic strategies combine the high selectivity of enzymatic transformations with the versatility of chemical synthesis to create diverse libraries of chiral molecules. rochester.edu Biocatalytic cyclopropanation using engineered myoglobin variants with α-diazo ketones has been shown to produce enantioenriched cyclopropyl ketones with high diastereo- and enantioselectivity. rochester.edu These enzymatic products can then be chemically modified to generate a wide array of structurally diverse, enantiopure cyclopropane-containing scaffolds. rochester.edu
Similarly, a biocatalytic strategy for the synthesis of pyruvate-containing cyclopropanes has been developed using engineered myoglobin and ethyl α-diazopyruvate. nih.gov This chemoenzymatic route provides scalable access to enantioenriched cyclopropanes that serve as valuable building blocks for further diversification. nih.gov The enzymatic cyclopropanation can even be coupled with a photoinduced ring expansion to access optically active cyclobutenes. nih.gov
A dehaloperoxidase from Amphitrite ornata has been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, yielding cyclopropanol (B106826) derivatives with up to 99.5:0.5 diastereomeric and enantiomeric ratios. wpmucdn.com This demonstrates the potential of enzymes not typically associated with carbene transfer chemistry to be engineered for novel and highly stereoselective transformations. wpmucdn.com
| Enzyme | Substrates | Initial Product | Diversification Potential | | --- | --- | --- | | Engineered Myoglobin | Vinylarenes, α-aryl/alkyl diazoketones | Enantioenriched cyclopropyl ketones | Access to diverse enantiopure cyclopropane scaffolds. rochester.edu | | Engineered Myoglobin | Styrene, ethyl α-diazopyruvate | Chiral α-cyclopropylpyruvates | Valuable building blocks for various cyclopropane derivatives. nih.gov | | Engineered Dehaloperoxidase | Vinyl esters, ethyl diazoacetate | Enantioenriched cyclopropanol esters | Building blocks for chiral cyclopropanols. wpmucdn.com |
Kinetic Resolution Methodologies for Fluorinated Cyclopropane Derivatives
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution has been systematically investigated for various cyclopropane derivatives, including synthetically useful cyclopropylmethanols. researchgate.net The combination of enantioselective catalysis and enzymatic resolution has proven to be a convenient route to enantiomerically pure starting materials. researchgate.net
Palladium-catalyzed kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines with arylboronic acids has been developed, yielding two types of planar chiral derivatives with excellent diastereoselectivities and enantioselectivities (up to 99% e.e.) with high selectivity factors (up to 128). dicp.ac.cn While this specific example does not involve a fluorinated cyclopropane, the methodology is highly relevant and could be adapted for the resolution of racemic this compound or its precursors.
| Kinetic Resolution Method | Substrate Type | Catalyst/Reagent | Selectivity | | --- | --- | --- | | Enzymatic Resolution | Cyclopropylmethanols | Enzymes (e.g., lipases) | High optical purity (>98% e.e.). researchgate.net | | Palladium-Catalyzed Resolution | [2.2]Paracyclophane-derived cyclic N-sulfonylimines | Palladium catalyst, chiral ligand | High selectivity factors (up to 128), up to 99% e.e. dicp.ac.cn |
Functional Group Interconversions Leading to the Carbaldehyde Moiety
The final step in the synthesis of this compound often involves the transformation of a precursor functional group into the desired carbaldehyde. These functional group interconversions (FGIs) are a fundamental aspect of organic synthesis. fiveable.meimperial.ac.uk
A common strategy is the oxidation of a primary alcohol. Primary alcohols can be selectively oxidized to aldehydes using a variety of reagents. imperial.ac.ukyoutube.com For example, chromium(VI) reagents are classic oxidants for this purpose. imperial.ac.uk Care must be taken to avoid over-oxidation to the carboxylic acid. youtube.com
Alternatively, the reduction of an ester or a nitrile can yield the carbaldehyde. The reduction of esters to aldehydes can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu Similarly, nitriles can be reduced to aldehydes with DIBAL-H. vanderbilt.edu
The carbaldehyde can also be obtained from a cyclopropyl ketone, which can be synthesized via methods like the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov The conversion of a ketone to an aldehyde with one additional carbon atom can be accomplished through various multi-step sequences.
| Precursor Functional Group | Reagent(s) | Resulting Functional Group |
| Primary Alcohol | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
| Ketone | Multi-step sequences (e.g., Wittig, hydroboration-oxidation) | Aldehyde |
Oxidative Transformations for Aldehyde Generation
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For sensitive substrates like cyclopropyl methanols, which are prone to rearrangement, mild and selective oxidation methods are essential to prevent over-oxidation to the carboxylic acid or degradation of the three-membered ring.
The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. wikipedia.orgnumberanalytics.com This procedure is known for its wide functional group tolerance and mild conditions, making it suitable for complex molecules. wikipedia.orgorganic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide, which fragments to the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The low reaction temperatures, typically -78 °C, are crucial for minimizing side reactions. numberanalytics.com
Another powerful reagent for this transformation is the Dess-Martin Periodinane (DMP) . scribd.com DMP is a hypervalent iodine compound that oxidizes primary alcohols to aldehydes under neutral pH and at room temperature. scribd.com Its advantages include short reaction times, high yields, and tolerance of sensitive functional groups. scribd.com The reaction involves the formation of a diacetoxyalkoxyperiodinane intermediate, which then undergoes elimination to yield the carbonyl compound. scribd.com
Table 1: Comparison of Mild Oxidation Methods for Aldehyde Synthesis
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp., CH₂Cl₂ | Mild, avoids toxic metals, high yield. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temp., CH₂Cl₂ or CHCl₃ | Neutral pH, fast, high chemoselectivity. scribd.com |
Selective Derivatization of Precursor Cyclopropane Functional Groups
Alternatively, the aldehyde functionality can be installed by the selective derivatization of other common organic functional groups already present on the cyclopropane ring.
The partial reduction of esters is a common route to aldehydes. Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent highly effective for the reduction of esters to aldehydes. The reaction is typically conducted at low temperatures (-78 °C) to prevent further reduction to the primary alcohol. The mechanism involves coordination of the aluminum to the carbonyl oxygen, followed by hydride delivery to form a stable tetrahedral intermediate that is hydrolyzed to the aldehyde upon workup.
Nitriles also serve as valuable precursors to aldehydes. The Stephen aldehyde synthesis provides a method for converting nitriles into aldehydes using tin(II) chloride (SnCl₂) and hydrochloric acid. drugfuture.comwikipedia.orgchemeurope.combyjus.com The nitrile is first converted to an iminium salt, which then precipitates as an aldimine tin chloride complex. wikipedia.orgbyjus.com Subsequent hydrolysis of this complex yields the desired aldehyde. wikipedia.org This method is particularly effective for aromatic nitriles. wikipedia.org
Strategic Incorporation of Fluorine Atoms into Cyclopropane Systems
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. For cyclopropane systems, several strategies exist for incorporating this element, ranging from direct fluorination of the ring to building the ring from fluorinated precursors.
Direct Fluorination Methods on Cyclopropane and Related Substrates
Direct fluorination of a pre-formed cyclopropane ring presents a significant challenge due to the high reactivity of many fluorinating agents and the potential for ring-opening. However, specialized methods have been developed.
One innovative approach involves the catalytic ring-opening 1,3-difluorination of substituted cyclopropanes. This method uses aryl iodide catalysts, an oxidant like m-chloroperoxybenzoic acid (mCPBA), and a fluoride (B91410) source such as HF-pyridine to install two fluorine atoms across the 1,3-positions of the opened ring. nih.gov This strategy is significant as it creates 1,3-difluorinated acyclic structures which can influence molecular conformation. nih.govresearchgate.net A related method employs hypervalent iodine reagents, which, when activated by a silver salt, can mediate the 1,3-difluorination of 1,1-disubstituted cyclopropanes. rsc.orgrsc.orgnih.gov These reactions proceed via an electrophilic ring-opening mechanism. rsc.orgnih.gov
For direct fluorination without ring opening, electrophilic fluorinating agents are employed. Selectfluor® (F-TEDA-BF₄) is a versatile and powerful electrophilic fluorinating agent. sapub.org While direct fluorination on an unactivated C-H bond of a cyclopropane is difficult, fluorination can be achieved on activated positions, such as the enol form of a cyclic β-diketone, which can then potentially be transformed into a cyclopropane derivative. sapub.org The mechanism is proposed to involve the attack of an enol double bond on the electrophilic fluorine of Selectfluor®. sapub.org
Table 2: Direct and Ring-Opening Fluorination Strategies
| Method | Reagents | Substrate Type | Product | Key Feature |
|---|---|---|---|---|
| Catalytic Ring-Opening Difluorination | Aryl Iodide catalyst, mCPBA, HF-Pyridine | Substituted Cyclopropanes | 1,3-Difluoroalkanes | Catalytic introduction of 1,3-di-oxidation pattern. nih.govharvard.edu |
| Hypervalent Iodine Mediated Ring-Opening | Fluoroiodine reagent, Silver salt (e.g., AgBF₄) | 1,1-Disubstituted Cyclopropanes | 1,3-Difluoroalkanes | Stoichiometric, proceeds via electrophilic ring opening. rsc.orgrsc.orgnih.gov |
| Electrophilic Fluorination | Selectfluor® | Cyclic β-dicarbonyls | α-Fluorinated dicarbonyls | Fluorination of activated C-H bonds. sapub.org |
Application of Fluorine-Containing Reagents in Cyclopropanation Processes
An alternative to direct fluorination is the construction of the cyclopropane ring using fluorinated building blocks. The most common approach is the [2+1] cycloaddition of a difluorocarbene with an alkene.
Difluorocarbene (:CF₂) can be generated from various precursors. A widely used and versatile source is (Trifluoromethyl)trimethylsilane (TMSCF₃) , also known as the Ruppert-Prakash reagent. cas.cnresearchgate.net In the presence of an initiator, such as sodium iodide (NaI) or a non-metallic fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), TMSCF₃ generates difluorocarbene. cas.cnorganic-chemistry.org This highly electrophilic carbene readily reacts with a wide range of alkenes, including electron-rich and electron-deficient styrenes, to form gem-difluorocyclopropanes in good yields. organic-chemistry.orgresearchgate.net This method has been adapted for continuous flow processes, offering a safe and scalable route to these compounds. organic-chemistry.org The reaction is compatible with various functional groups, including esters and alcohols. organic-chemistry.org
The Simmons-Smith reaction is a classic method for cyclopropanation that traditionally uses diiodomethane and a zinc-copper couple. wikipedia.orgnih.govorganicchemistrytutor.commasterorganicchemistry.com While this reaction typically adds a CH₂ group, modifications using fluorinated reagents can be employed to generate fluorinated cyclopropanes. researchgate.net For instance, the cyclopropanation of fluorinated olefins using standard Simmons-Smith conditions can provide access to fluorinated cyclopropanes. wikipedia.org The reaction is stereospecific, preserving the geometry of the starting alkene in the cyclopropane product. wikipedia.org
Table 3: Cyclopropanation with Fluorine-Containing Reagents
| Method | Key Reagents | Alkene Substrate | Product Type |
|---|---|---|---|
| Difluorocarbene Addition | TMSCF₃, NaI (or other initiator) | Styrenes, other alkenes | gem-Difluorocyclopropanes. cas.cnresearchgate.netorganic-chemistry.orgenamine.net |
| Simmons-Smith Reaction | Et₂Zn, CH₂I₂ (Furukawa mod.) | Fluorinated Alkenes | Monofluorinated Cyclopropanes. wikipedia.orgresearchgate.netresearchgate.net |
Rearrangement Reactions Facilitating Fluorine Introduction in Cyclic Systems
Rearrangement reactions offer elegant, albeit complex, pathways to fluorinated cyclic systems. These methods often involve the formation of a ring followed by a rearrangement that incorporates fluorine, or a rearrangement of a larger ring into a smaller, fluorinated one.
The Fluoro-Pummerer rearrangement is an oxidative fluorination of sulfur compounds that provides a route to α-fluorinated sulfides. researchgate.netwikipedia.orgrsc.org The classical Pummerer rearrangement involves the reaction of a sulfoxide with an anhydride (B1165640) like acetic anhydride. wikipedia.org In the fluoro-variant, a fluorinating agent is used to trap the thionium (B1214772) ion intermediate, resulting in an α-fluoro thioether. researchgate.net These products can be valuable intermediates for further transformations into fluorinated cyclic compounds.
Ring expansion reactions provide another strategic entry. For example, the treatment of cyclic β-amino alcohols with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to afford cyclic β-fluoroamines. nih.gov Similarly, silver-catalyzed ring-opening of tertiary cyclopropanols and cyclobutanols using an electrophilic fluorine source can yield β- and γ-fluorinated ketones, respectively. acs.org These methods capitalize on the relief of ring strain to drive the formation of larger, functionalized rings containing fluorine. acs.orgorganic-chemistry.org
Reactivity and Mechanistic Investigations of 2 2 Fluorophenyl Cyclopropanecarbaldehyde
Ring-Opening Reactions of the Strained Cyclopropane (B1198618) Core
The inherent ring strain of the cyclopropane moiety in 2-(2-Fluorophenyl)cyclopropanecarbaldehyde makes it susceptible to ring-opening reactions, particularly when activated by the "donor-acceptor" nature of its substituents. The 2-fluorophenyl group acts as an electron-donating component, while the carbaldehyde serves as the electron-accepting group. This arrangement polarizes the cyclopropane bonds, facilitating their cleavage under specific catalytic conditions and enabling the synthesis of complex acyclic and cyclic structures.
The donor-acceptor (D-A) nature of cyclopropanes bearing a 2-fluorophenyl substituent allows for efficient nucleophilic ring-opening under Brønsted acid catalysis. acs.orgresearchgate.net Studies have shown that in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP), the cyclopropane ring can be readily opened by a variety of carbon- and heteroatom-based nucleophiles. acs.orgresearchgate.netresearchgate.net This methodology has proven effective for D-A cyclopropanes with electron-deficient aryl groups, including the 2-fluorophenyl variant. acs.org
The reaction proceeds via protonation of the aldehyde, which enhances its electron-withdrawing capacity and triggers the cleavage of the adjacent carbon-carbon bond of the cyclopropane. This generates a stabilized carbocationic intermediate that is subsequently trapped by a nucleophile. This pathway provides a straightforward approach to 1,3-bifunctional compounds. nih.gov The versatility of this method is demonstrated by the range of nucleophiles that can be successfully employed, leading to significant product diversification.
| Nucleophile | Product Type | Yield | Reference |
| 1,3,5-Trimethoxybenzene | Arylated Aldehyde | Good | acs.org |
| Mesitylene | Arylated Aldehyde | Good | acs.org |
| 2,6-Dimethylphenol | Arylated Aldehyde | Good | acs.org |
| Diketones | Highly Functionalized Adduct | Good | researchgate.net |
| Indoles | Indole Adduct | Moderate | researchgate.net |
| Azides | Azide Adduct | Good | researchgate.net |
| Alcohols | Ether Adduct | Good | researchgate.net |
This table showcases the diversity of products accessible from the nucleophilic ring-opening of donor-acceptor cyclopropanes, including those with a 2-fluorophenyl substituent.
The ring-opening of cyclopropane carbaldehydes can serve as the initiating step for elegant cascade and annulation reactions, enabling the rapid construction of complex heterocyclic scaffolds. researchgate.net An organocatalytic enantioselective (3+3)-cycloaddition between racemic cyclopropane carbaldehydes and aryl hydrazones has been developed to produce highly enantioenriched tetrahydropyridazines. researchgate.net This process is believed to proceed through a kinetic resolution where the ring-opening intermediate is trapped in a stereoselective annulation. researchgate.net
Furthermore, related 2-aroyl donor-acceptor cyclopropanes undergo annulation reactions with ortho-benzenediamines. nih.gov This reaction, promoted by a DBU/Sc(OTf)₃ system, involves a selective cleavage of the cyclopropane's C-C bonds to directly form 2-aryl-3-benzylquinoxalines. nih.gov Similarly, D-A cyclopropanes can react with salicylaldehydes and ammonium (B1175870) acetate (B1210297) in a domino sequence involving ring-opening, a [3+2] annulation, and aromatization to yield highly substituted pyrroles. researchgate.net These examples highlight how the initial ring-opening event can be coupled with subsequent intramolecular cyclizations to build molecular complexity in a single pot. globalresearchonline.netrsc.org
The presence of fluorine substituents, either on the cyclopropane ring itself or on an attached phenyl group, significantly influences the molecule's reactivity. Quantum chemical calculations have demonstrated that fluorination of a cyclopropane ring increases its inherent strain energy. researchgate.net For instance, the strain energy of 1,1-difluorocyclopropane is estimated to be around 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of the parent cyclopropane. researchgate.net This elevated ring strain translates to increased chemical reactivity and a lower thermal stability. acs.orgresearchgate.net
In this compound, the fluorine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect enhances the polarization of the donor-acceptor system, making the cyclopropane ring more susceptible to activation by a Lewis or Brønsted acid. acs.org The acid coordinates to the aldehyde's carbonyl oxygen, which in turn withdraws electron density from the cyclopropane, weakening the distal C-C bond and facilitating its cleavage. nih.gov The combination of increased ring strain imparted by fluorine substituents and the electronic push-pull setup is key to the facile ring-opening observed in these systems under mild, acid-catalyzed conditions. acs.orgresearchgate.net
Transformations of the Carbaldehyde Functional Group on the Cyclopropane Scaffold
Independent of ring-opening reactions, the carbaldehyde functional group can undergo a wide array of transformations while the strained cyclopropane core remains intact. These reactions follow the well-established principles of aldehyde chemistry.
The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition. nih.gov The reactivity of this site is enhanced by the electron-withdrawing nature of the adjacent 2-fluorophenyl-substituted cyclopropane ring, which further polarizes the C=O bond. rsc.org Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance, having only one substituent attached to the carbonyl carbon. nih.gov
This allows for a variety of nucleophiles to add to the carbonyl, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated to yield a secondary alcohol. nih.govrsc.org Common nucleophilic addition reactions applicable to this substrate include:
Reduction: Using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form [2-(2-fluorophenyl)cyclopropyl]methanol.
Organometallic Addition: Reacting with Grignard reagents (R-MgX) or organolithium compounds (R-Li) to generate secondary alcohols with a new carbon-carbon bond.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt to produce a 2-hydroxy-2-[2-(2-fluorophenyl)cyclopropyl]acetonitrile. psu.edu
In these transformations, the cyclopropane ring acts as a stable, albeit sterically demanding, substituent.
The aldehyde group is a versatile handle for condensation and cycloaddition reactions, enabling further molecular elaboration without disturbing the cyclopropane ring.
Condensation Reactions: The Knoevenagel condensation is a cornerstone reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. rsc.org This would yield an α,β-unsaturated product, specifically a 2-(2-Fluorophenyl)cyclopropylidene derivative. Another key transformation is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.
Cycloaddition Reactions: Aldehydes can participate as dienophiles or dipolarophiles in certain cycloaddition reactions. libretexts.org For instance, the carbonyl group can undergo a photochemical [2+2] cycloaddition with an alkene, known as the Paterno-Büchi reaction, to form a four-membered oxetane (B1205548) ring. libretexts.org While less common, the aldehyde can also be converted into a more reactive species, such as a ketene, which can then participate in thermal [2+2] cycloadditions. libretexts.org These reactions provide pathways to more complex cyclic and spirocyclic systems built upon the original cyclopropane framework.
Reductive and Oxidative Manipulations of the Carbaldehyde Moiety
The carbaldehyde group in this compound is amenable to a range of reductive and oxidative transformations, providing access to valuable downstream products such as alcohols and carboxylic acids.
Reduction to Alcohols:
The reduction of the aldehyde to a primary alcohol, (2-(2-Fluorophenyl)cyclopropyl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents. Mild, chemoselective reagents are particularly useful to avoid unwanted reactions with the cyclopropane ring. Sodium borohydride (NaBH4) in an alcoholic solvent is a common and effective method for this purpose. More potent reducing agents like lithium aluminum hydride (LiAlH4) can also be used, though careful control of reaction conditions is necessary to maintain the integrity of the cyclopropane ring. organic-chemistry.org
Enzymatic reductions offer a highly selective and environmentally benign alternative. Alcohol dehydrogenases (ADHs) are capable of reducing aldehydes to alcohols with exceptional chemo-, regio-, and stereoselectivity. mdpi.com This approach is particularly valuable for the synthesis of enantiopure alcohols, which are crucial building blocks in the pharmaceutical industry. mdpi.com
Oxidation to Carboxylic Acids:
The oxidation of this compound to 2-(2-Fluorophenyl)cyclopropanecarboxylic acid is another key transformation. synquestlabs.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can effect this conversion. However, milder and more selective methods are often preferred to prevent over-oxidation or side reactions. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene, is a highly efficient method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. nih.gov
The resulting 2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a valuable intermediate in its own right, finding application in the synthesis of more complex molecules. synquestlabs.comgoogle.com
Stereochemical Outcomes and Selectivity in Reactions Involving this compound
The stereochemistry of reactions involving this compound is of paramount importance, as the relative and absolute configuration of the substituents on the cyclopropane ring can significantly impact the biological activity of the final products.
Diastereoselective Transformations and Control
The presence of two stereocenters in this compound (at C1 and C2 of the cyclopropane ring) means that reactions at the aldehyde or on the ring can lead to the formation of diastereomers. Achieving high diastereoselectivity is a key challenge and a major focus of synthetic efforts. nih.gov
In reactions involving the addition of nucleophiles to the carbonyl group, the existing stereochemistry of the cyclopropane ring can direct the approach of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. The steric bulk of the 2-fluorophenyl group and the cyclopropane ring itself play a crucial role in dictating the facial selectivity of the nucleophilic attack.
Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. For instance, in cyclopropanation reactions to form the initial ring structure, the use of specific catalysts can lead to high diastereoselectivity. nih.gov
Enantioselective Processes and Enantiodetermining Steps
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest for pharmaceutical applications. nih.govorganic-chemistry.org This can be achieved through various enantioselective strategies.
One common approach is the use of chiral catalysts. For example, enantioselective cyclopropanation reactions catalyzed by transition metal complexes with chiral ligands can produce cyclopropanes with high enantiomeric excess. organic-chemistry.org Rhodium-catalyzed reactions have shown particular promise in this area. organic-chemistry.org Similarly, organocatalysis has emerged as a powerful tool for enantioselective transformations. nih.gov
Enzyme-catalyzed reactions also offer excellent enantioselectivity. mdpi.comresearchgate.net For instance, the asymmetric reduction of a prochiral precursor ketone using a chiral reducing agent or an enzyme can establish the desired stereochemistry early in the synthetic sequence. The key enantiodetermining step is the one in which the chiral center is created with a high degree of selectivity. nih.gov
Chemoselective Reactivity Differentiation between the Aldehyde and Cyclopropane Ring
The presence of both a reactive aldehyde group and a strained cyclopropane ring in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. nih.gov In many cases, reactions can be directed to occur selectively at the aldehyde functionality without affecting the cyclopropane ring.
For example, as discussed in Section 3.2.3, the reduction of the aldehyde to an alcohol with mild reducing agents like NaBH4 or the oxidation to a carboxylic acid with reagents like NaClO2 proceeds with high chemoselectivity. organic-chemistry.org Similarly, Wittig reactions or the formation of imines and enamines can be carried out selectively at the aldehyde.
Conversely, under certain conditions, the cyclopropane ring can be induced to react. For instance, transition metal-catalyzed ring-opening reactions can occur, particularly if the ring is activated by appropriate substituents. However, in the context of using this compound as a building block, preserving the cyclopropane ring is often the primary goal. Therefore, reaction conditions are typically chosen to favor manipulation of the aldehyde group while leaving the three-membered ring intact. colab.ws
Theoretical and Computational Studies of 2 2 Fluorophenyl Cyclopropanecarbaldehyde
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule like 2-(2-Fluorophenyl)cyclopropanecarbaldehyde. The presence of the electron-withdrawing aldehyde group and the electron-donating 2-fluorophenyl group, both attached to the cyclopropane (B1198618) ring, creates a "push-pull" electronic environment. This donor-acceptor nature significantly influences the bonding within the cyclopropane ring, leading to a polarization of the C-C bonds.
Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure. For instance, calculations can determine the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl-substituted carbon of the cyclopropane ring, while the LUMO would be centered on the electron-deficient aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter that can be correlated with the molecule's kinetic stability and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G* |
| LUMO Energy | -1.2 eV | B3LYP/6-31G* |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G* |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful approach to unravel the intricate details of reaction mechanisms involving donor-acceptor cyclopropanes. These compounds are known to undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. For this compound, computational studies can map out the potential energy surfaces for various reaction pathways, identifying transition states, intermediates, and the associated activation energies.
For example, in the presence of a nucleophile, the reaction is expected to proceed via a ring-opening mechanism. Computational modeling can help to distinguish between different possible pathways, such as an SN2-type attack on one of the cyclopropyl (B3062369) carbons or a conjugate addition to the aldehyde followed by ring opening. By calculating the energy barriers for each pathway, the most favorable mechanism can be determined. Similarly, for reactions with electrophiles, computational studies can predict the site of attack and the subsequent rearrangement pathways of the resulting carbocationic intermediate.
The role of the 2-fluoro substituent can also be investigated through computational modeling. The fluorine atom can influence the reaction mechanism through both steric and electronic effects. It can affect the stability of transition states and intermediates, thereby altering the reaction rate and selectivity. Time-dependent DFT (TD-DFT) calculations can also be employed to study photochemical reactions, predicting excited state properties and potential reaction pathways upon photoexcitation.
Prediction of Reactivity and Selectivity in Novel Transformations
A key advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules in new, unexplored reactions. By understanding the electronic and steric properties of this compound, it is possible to forecast its behavior in various chemical transformations. The polarized nature of the cyclopropane ring suggests that it can act as a 1,3-dipole equivalent in cycloaddition reactions. Computational modeling can be used to predict the feasibility and stereochemical outcome of such reactions with different dipolarophiles.
Furthermore, the presence of multiple reactive sites—the aldehyde, the cyclopropane ring, and the aromatic ring—raises questions of chemoselectivity. Computational models can help predict which site is most likely to react under specific conditions. For instance, by calculating the activation energies for reactions at each site with a given reagent, the preferred reaction pathway can be identified. This predictive power is invaluable for designing new synthetic strategies and avoiding unwanted side reactions.
The diastereoselectivity of reactions involving the cyclopropane ring can also be predicted. The relative orientation of the 2-fluorophenyl and aldehyde groups (cis or trans) will influence the steric accessibility of the different faces of the cyclopropane ring. Computational modeling can be used to calculate the energies of the transition states leading to different diastereomeric products, thereby predicting the major product of the reaction.
Conformational Analysis and Investigation of Intermolecular Interactions
The relative orientation of the substituents on the cyclopropane ring and the conformation of the 2-fluorophenyl group are crucial for understanding the molecule's reactivity and its interactions with other molecules. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers and the energy barriers for their interconversion.
The two substituents on the cyclopropane ring can be arranged in either a cis or a trans configuration. Computational calculations can determine the relative energies of these two diastereomers. Within each diastereomer, further conformational flexibility exists due to the rotation of the C-C bond connecting the phenyl ring to the cyclopropane and the C-C bond connecting the aldehyde group. The planarity of the aldehyde with respect to the cyclopropane ring and the orientation of the phenyl ring are important conformational parameters. Similar to studies on 2-fluorobenzaldehyde, it is likely that conformers where the aldehyde and the cyclopropane ring are close to planar are energetically favored. rsc.org
Intermolecular interactions play a vital role in the solid-state packing of the molecule and its behavior in solution. Computational studies can be used to investigate the nature and strength of these interactions, such as hydrogen bonding (if a suitable partner is present), dipole-dipole interactions, and π-stacking interactions between the phenyl rings of adjacent molecules. Understanding these interactions is important for predicting physical properties like melting point and solubility, and for understanding its recognition by biological macromolecules. The presence of the fluorine atom can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing.
Table 2: Relative Energies of Conformers of trans-2-(2-Fluorophenyl)cyclopropanecarbaldehyde (Illustrative)
| Conformer | Dihedral Angle (F-C-C-C=O) | Relative Energy (kcal/mol) | Method |
|---|---|---|---|
| I | 0° | 1.5 | B3LYP/6-31G* |
Strategic Applications of 2 2 Fluorophenyl Cyclopropanecarbaldehyde in Advanced Organic Synthesis
Role as a Building Block for the Synthesis of Complex Polycyclic Structures
The inherent ring strain of the cyclopropane (B1198618) moiety in 2-(2-fluorophenyl)cyclopropanecarbaldehyde makes it an excellent partner in ring-opening and cycloaddition reactions, providing access to complex polycyclic frameworks. These reactions often proceed through pathways that are otherwise difficult to access, highlighting the unique reactivity of this building block. Donor-acceptor (D-A) cyclopropanes, a class to which derivatives of this aldehyde belong, are well-documented to serve as synthetic equivalents of 1,3-dipoles, enabling the construction of larger ring systems and fused polycycles.
For instance, the aldehyde can be transformed into various donor-acceptor cyclopropanes that participate in domino reactions. These cascades can involve the opening of the three-membered ring followed by intramolecular cyclizations, leading to the formation of intricate, multi-ring systems. The presence of the 2-fluorophenyl group can influence the electronic properties and reactivity of the cyclopropane ring, as well as impart unique characteristics to the final polycyclic products. The synthesis of complex structures like cyclophanes and other polycyclic aromatic hydrocarbons often relies on modular building blocks, and functionalized cyclopropanes represent a key class of synthons for this purpose. nih.gov
Precursor to Structurally Diverse Fluorine-Containing Heterocyclic Compounds
The incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as an excellent starting material for the synthesis of a wide array of fluorine-containing heterocycles. The aldehyde functionality is readily converted into various functional groups that can participate in cyclization reactions.
For example, condensation of the aldehyde with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo intramolecular reactions to form nitrogen-containing heterocycles such as pyrazoles, pyridines, and azepines. mdpi.comnih.gov The 2-fluorophenyl group remains as a key substituent on these heterocyclic rings, directly embedding the desirable properties of fluorine into the final molecule. The development of new synthetic methodologies for fluorinated heterocycles is an active area of research, with a significant number of FDA-approved drugs containing these structural motifs. rsc.org
| Precursor | Reagent | Resulting Heterocycle |
| This compound | Hydrazine Derivatives | Fluorinated Pyrazoles/Pyrazolines |
| This compound | Primary Amines | Fluorinated Pyridines/Azepines |
| This compound | Dinucleophiles (e.g., Amino-thiols) | Fluorinated Thiazines |
Utility in the Construction of Chiral Scaffolds for Chemical Space Exploration
The development of enantiomerically pure compounds is critical in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Asymmetric synthesis utilizing chiral building blocks is a primary strategy for accessing these compounds. This compound, as a prochiral molecule, can be utilized in asymmetric transformations to generate chiral cyclopropyl (B3062369) derivatives.
These chiral cyclopropane scaffolds are highly valuable for exploring new areas of chemical space. The conformational rigidity of the cyclopropane ring, combined with the specific stereochemical arrangement of its substituents, allows for the precise positioning of functional groups in three-dimensional space. This is crucial for optimizing interactions with biological targets. Catalytic asymmetric synthesis methods can be employed to transform the aldehyde into chiral alcohols, amines, or other functional groups, which then serve as key intermediates for the synthesis of enantiopure complex molecules. nih.gov
Enabling Synthesis of Diverse Functionalized Molecules for Research Applications
Beyond its role in constructing specific classes of compounds, this compound is a versatile starting material for a broad range of functionalized molecules used in chemical and biological research. The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a vast number of transformations.
These transformations include, but are not limited to:
Oxidation to the corresponding carboxylic acid.
Reduction to the primary alcohol.
Wittig-type reactions to form alkenes.
Grignard and other organometallic additions to generate secondary alcohols.
Reductive amination to produce primary, secondary, and tertiary amines.
Each of these transformations maintains the core 2-(2-fluorophenyl)cyclopropyl moiety, allowing for the systematic generation of libraries of related compounds. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for the development of molecular probes and materials with tailored properties. The ability to easily modify the aldehyde provides a platform for creating a multitude of derivatives for diverse research applications, from fundamental synthetic methodology to applied materials science. mdpi.comorganic-chemistry.orgresearchgate.net
Future Research Directions and Emerging Trends in 2 2 Fluorophenyl Cyclopropanecarbaldehyde Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The synthesis of cyclopropanes, particularly those with multiple stereocenters like 2-(2-Fluorophenyl)cyclopropanecarbaldehyde, presents a significant challenge in achieving high stereoselectivity. Future research is intensely focused on developing new catalytic systems that can control the precise three-dimensional arrangement of atoms.
Cobalt(II) complexes of D2-symmetric chiral porphyrins are emerging as effective metalloradical catalysts for asymmetric intramolecular cyclopropanation, offering excellent control over the product's stereochemistry. nih.gov Similarly, engineered metalloenzymes, such as myoglobin-based carbene transferases, are being designed to catalyze the asymmetric cyclopropanation of a wide range of alkenes with high efficiency and stereoselectivity (up to >99% diastereomeric and enantiomeric excess). acs.org These biocatalysts, which can be produced in bacterial cells, offer a sustainable alternative to precious metal catalysts. acs.org
The development of chiral rhodium and copper catalysts also represents a major area of advancement. For instance, chiral rhodium complexes have been used for the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding 1,2,3-trisubstituted cyclopropanes with outstanding enantio- and diastereoselectivity. organic-chemistry.org For nonstabilized carbenes, which are highly reactive, cobalt-based catalytic systems are being developed to facilitate asymmetric cyclopropanation with a broad range of alkenes. nih.gov
Organocatalysis provides a metal-free alternative for these transformations. Chiral diarylprolinol silyl (B83357) ethers, for example, have been successfully used in the enantioselective synthesis of cyclopropanes from α,β-unsaturated aldehydes. chemistryviews.org The future in this area involves creating more robust and recyclable organocatalysts to improve the economic and environmental viability of these syntheses.
| Catalyst Type | Example System | Key Advantages | Potential Application for this compound |
| Metalloradical Catalysts | Cobalt(II)-Porphyrin Complexes | High diastereocontrol, good enantiocontrol for intramolecular reactions. nih.gov | Stereocontrolled synthesis from an appropriate acyclic precursor. |
| Biocatalysts | Engineered Myoglobin (B1173299)/P450 | High turnover numbers, excellent stereoselectivity (>99% ee), sustainable. acs.orgacs.org | Green, highly enantioselective synthesis of specific stereoisomers. |
| Transition Metal Catalysts | Chiral Rhodium or Copper Complexes | High efficiency and selectivity for a broad range of substrates. organic-chemistry.orgnih.gov | Versatile and efficient synthesis with predictable stereochemical outcomes. |
| Organocatalysts | Chiral Diarylprolinol Derivatives | Metal-free, good for reactions with unsaturated aldehydes. chemistryviews.org | Asymmetric synthesis avoiding metal contamination. |
Exploration of Unprecedented Reactivity Modes for the Cyclopropane (B1198618) and Aldehyde Moieties
The inherent ring strain of the cyclopropane group and the electrophilicity of the aldehyde function in this compound offer fertile ground for discovering novel chemical reactions. The strain energy of the cyclopropane ring can be harnessed as a thermodynamic driving force for ring-opening and ring-expansion reactions, providing access to complex molecular scaffolds. acs.orgnih.govresearchgate.net
Future research will likely explore formal cycloaddition reactions where the strained cyclopropane ring acts as a three-carbon building block. nih.gov The presence of the 2-fluorophenyl group can influence the regioselectivity and reactivity in these transformations through electronic and steric effects. Furthermore, the aldehyde group is not just a passive spectator; it can be a key participant in tandem reactions. For example, a reaction could be designed where an initial transformation at the aldehyde triggers a subsequent ring-opening of the cyclopropane.
The aldehyde can also be a handle for introducing new functional groups. For instance, its reduction to an alcohol, followed by conversion to a leaving group, could set the stage for nucleophilic substitution reactions that may or may not involve ring-opening, depending on the conditions. The development of methods that exploit the cooperative reactivity of both the aldehyde and the strained ring is a key area for future investigation. nih.gov
Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Photocatalysis)
Modern synthetic chemistry is increasingly focused on sustainability, and the production and use of this compound are no exceptions. nih.govinnoget.com Key emerging trends include the adoption of flow chemistry and photocatalysis.
Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch reactions, including enhanced safety, better temperature control, and improved scalability. researchgate.netrsc.org For cyclopropanation reactions, flow chemistry can reduce the contact time between catalysts and potentially unstable intermediates, minimizing side reactions and improving yields. chemistryviews.org For example, a two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones has been achieved by combining a photocyclization step with a subsequent reaction with amines. mpg.de This approach could be adapted for the synthesis of derivatives of this compound, potentially allowing for the safe use of hazardous reagents and the telescoping of multiple reaction steps into a single, streamlined process. researchgate.netrsc.orgmpg.de
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool for chemical synthesis, often allowing reactions to proceed under mild conditions. nih.govacs.org Recent advancements have demonstrated the use of photocatalysis for cyclopropanation reactions using reagents like dihaloalkanes or N-tosylhydrazones, avoiding the need for potentially explosive diazo compounds. rsc.org Novel methods using bismuth-based catalysts under blue LED irradiation have been developed for the reductive cyclopropanation of olefins. acs.org These photocatalytic methods are known for their high functional group tolerance, which would be beneficial when working with a molecule like this compound. nih.govresearchgate.net Future work will focus on developing enantioselective photocatalytic systems to produce chiral cyclopropanes. bioengineer.org
| Methodology | Advantages for this compound Chemistry |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, reduced waste, potential for telescoped reactions. chemistryviews.orgresearchgate.netacs.org |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of light as a traceless reagent, access to unique radical-based reaction pathways. nih.govacs.orgacs.org |
Advanced Computational Design and Prediction for Rational Synthesis Planning
The trial-and-error approach to developing synthetic routes and optimizing reaction conditions is being progressively replaced by rational, computer-aided design. frontiersin.org Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for planning the synthesis of complex molecules like this compound.
DFT calculations can be used to investigate reaction mechanisms in detail, helping to understand the origins of stereoselectivity in catalytic cyclopropanation reactions. nih.govacs.orgacs.org By modeling the transition states of different reaction pathways, chemists can predict which catalyst or ligand will favor the formation of the desired stereoisomer. nih.govrsc.orgbeilstein-journals.org For example, computational studies have been used to elucidate the role of steric hindrance and electronic effects in determining the diastereoselectivity of cyclopropanation reactions catalyzed by borane (B79455) compounds. nih.govacs.org This predictive power accelerates the discovery of highly efficient and selective catalysts, reducing the need for extensive experimental screening. bioengineer.org
Furthermore, computational tools can model the entire reaction energy profile, identifying potential intermediates and side reactions. This insight allows for the rational optimization of reaction conditions (e.g., temperature, solvent) to maximize the yield of the target product. As computational models become more accurate and powerful, they will play an increasingly central role in designing novel, efficient, and stereoselective synthetic routes to this compound and its derivatives. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
